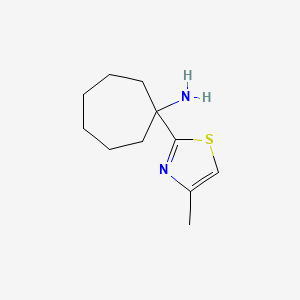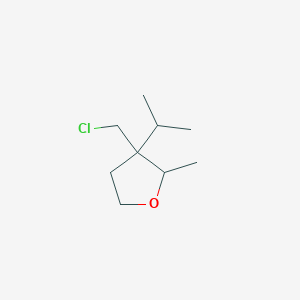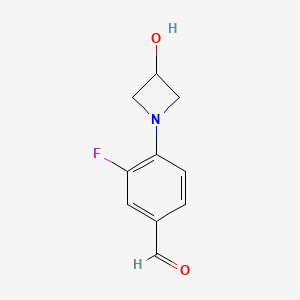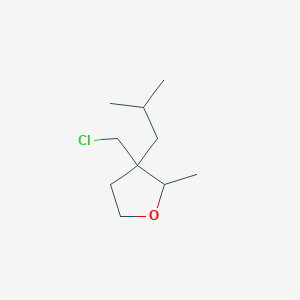![molecular formula C10H13NO2S B13193379 Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization and esterification to form the desired compound. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
- Methyl 2-amino-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- 5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique reactivity and potential biological activities set it apart from other similar compounds, providing opportunities for novel applications and discoveries.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
methyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-10(9(12)13-2)8-7(3-5-11-10)4-6-14-8/h4,6,11H,3,5H2,1-2H3 |
Clave InChI |
UPMDJZIYZYFURP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(CCN1)C=CS2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)
![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)





![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)

![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)

![({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)
